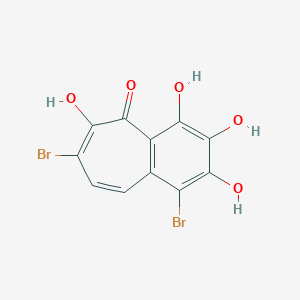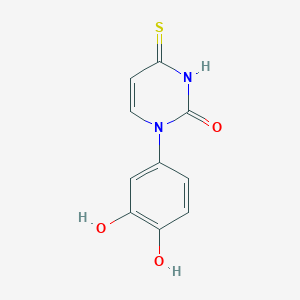
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes both phenolic and pyrimidinone moieties
Méthodes De Préparation
The synthesis of 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with thiourea under acidic conditions to form the intermediate, which is then cyclized to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include quinones, dihydro derivatives, and ethers.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and protein binding.
Medicine: Due to its potential antioxidant properties, it is being explored for therapeutic applications in treating oxidative stress-related diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3,4-Dihydroxyphenyl)-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one can be compared with similar compounds such as:
3,4-Dihydroxyphenylalanine (L-DOPA): Both compounds contain the 3,4-dihydroxyphenyl group, but L-DOPA is an amino acid used in treating Parkinson’s disease.
1-(3,4-Dihydroxyphenyl)-2-thiourea: This compound shares the phenolic and thiourea moieties but lacks the pyrimidinone structure.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): While vanillin has a simpler structure, it also contains a phenolic group and is widely used in flavoring and fragrance industries.
Propriétés
Numéro CAS |
928203-64-9 |
|---|---|
Formule moléculaire |
C10H8N2O3S |
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
1-(3,4-dihydroxyphenyl)-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3S/c13-7-2-1-6(5-8(7)14)12-4-3-9(16)11-10(12)15/h1-5,13-14H,(H,11,15,16) |
Clé InChI |
UZCDZENYXKYFQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=CC(=S)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


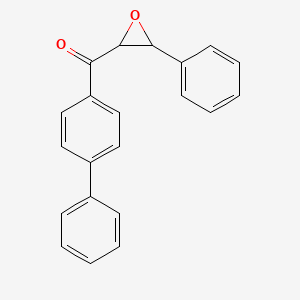
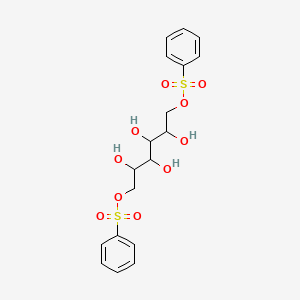
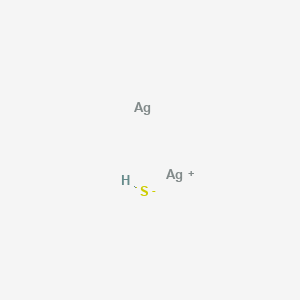
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)
![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
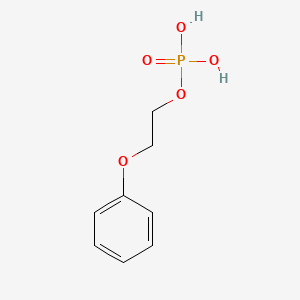
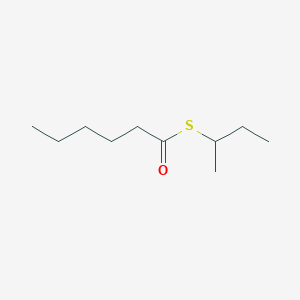
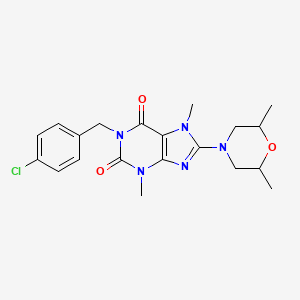
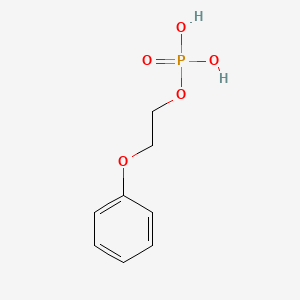
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
![Ethyl 4-[1,3-dimethyl-5-(3-methylphenyl)-2,4-dioxopyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B14165182.png)
![1-[(3,4-Dichlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1-methylpyrrolidin-1-ium-2-yl]piperidine](/img/structure/B14165196.png)
